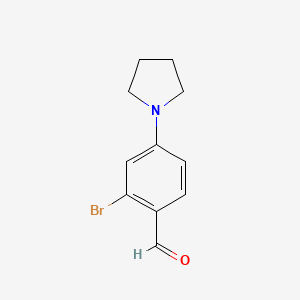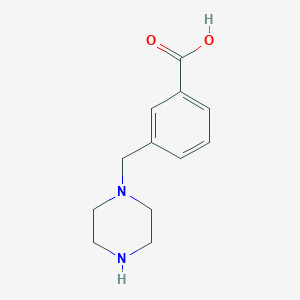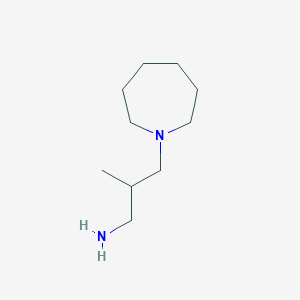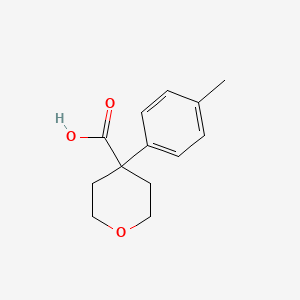
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a propanoic acid group attached to a difluoromethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-difluoro-4-methoxybenzene. This can be achieved through the fluorination of 4-methoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the fluorine atoms.
Grignard Reaction: The 2,3-difluoro-4-methoxybenzene is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylpropanoic acid derivative.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid or difluoromethoxyacetophenone.
Reduction: Formation of difluoromethoxybenzyl alcohol or difluoromethoxybenzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biochemical research to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-Difluoro-4-methoxyphenyl)acetic acid
- 3-(2,3-Difluoro-4-methoxyphenyl)butanoic acid
- 3-(2,3-Difluoro-4-methoxyphenyl)pentanoic acid
Uniqueness
3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Propiedades
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2,4H,3,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJFQXDRFFHUMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590694 |
Source


|
| Record name | 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-84-9 |
Source


|
| Record name | 2,3-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)


